molecular formula C6H6N2O2 B1306346 2-Methoxypyrimidine-5-carbaldehyde CAS No. 90905-32-1

2-Methoxypyrimidine-5-carbaldehyde

Cat. No. B1306346
CAS RN: 90905-32-1
M. Wt: 138.12 g/mol
InChI Key: MERUNNHMVZFFRE-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-5-carbaldehyde is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. The methoxy group at the second position and the carbaldehyde group at the fifth position are key functional groups that influence the reactivity and properties of this compound.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with potential for various substituents that affect the overall geometry and electronic configuration. For example, the structure of 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde shows a polarized electronic structure and forms a three-dimensional hydrogen-bonded framework . This suggests that 2-methoxypyrimidine-5-carbaldehyde could also engage in hydrogen bonding, influencing its crystalline structure and stability.

Chemical Reactions Analysis

Pyrimidine carbaldehydes can undergo a variety of chemical reactions. For instance, they can be used as electrophiles in nucleophilic substitution reactions to yield trisubstituted indole derivatives . They can also participate in condensation reactions with amines to form complex heterocyclic compounds . These reactions highlight the versatility of pyrimidine carbaldehydes in synthetic chemistry, which would likely extend to 2-methoxypyrimidine-5-carbaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like 2-methoxypyrimidine-5-carbaldehyde are influenced by their functional groups. The presence of a methoxy group can affect the compound's solubility and boiling point, while the carbaldehyde group can make it a candidate for further oxidation or reduction reactions. The hydrogen-bonded structures observed in some pyrimidine carbaldehydes suggest that 2-methoxypyrimidine-5-carbaldehyde may also exhibit significant intermolecular interactions, which can impact its melting point and solubility .

Scientific Research Applications

It’s worth noting that the use of such a compound would largely depend on the specific research context. In general, pyrimidine derivatives like “2-Methoxypyrimidine-5-carbaldehyde” can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

It’s worth noting that the use of such a compound would largely depend on the specific research context. In general, pyrimidine derivatives like “2-Methoxypyrimidine-5-carbaldehyde” can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

It’s worth noting that the use of such a compound would largely depend on the specific research context. In general, pyrimidine derivatives like “2-Methoxypyrimidine-5-carbaldehyde” can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The hazard statements include H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-methoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERUNNHMVZFFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389971
Record name 2-Methoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyrimidine-5-carbaldehyde

CAS RN

90905-32-1
Record name 2-Methoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxypyrimidine-5-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred slurry of O-methylisourea hemisulfate (1.08 g, 4.13 mmol), vinamidinium salt (3.00 g, 8.26 mmol), 1-methylethyl acetate (16.0 mL, 137 mmol) was added a solution of potassium bicarbonate (1.17 g, 11.6 mmol) in water (5.0 mL) over a 10 minutes period. After completion of the addition the resulting reaction mixture was stirred at room temperature for 40 hours. The mixture was diluted with water (20 mL) and extracted with EtOAc (2×25 mL). The combined organic layers were dried over sodium sulfate and concentrated to yield a white solid.
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
vinamidinium
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Perandones, JL Soto - Journal of heterocyclic chemistry, 1998 - Wiley Online Library
… 4-Amino-2-methoxypyrimidine-5-carbaldehyde (2a). This compound was obtained from 4-amino-2-methoxypyrimidine-5-carbonitrile (la) by following the above general procedure in a …
Number of citations: 25 onlinelibrary.wiley.com
VY Sosnovskikh, BI Usachev, GV Röschenthaler - Tetrahedron, 2002 - Elsevier
… chloro-substituted pyrimidines as substrates in copper-mediated cross-coupling reactions with perfluorooctyl iodide; 37 4,6-bis(trifluoromethyl)-2-methoxypyrimidine-5-carbaldehyde …
Number of citations: 14 www.sciencedirect.com
R Sireesha, MB Tej, N Poojith… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… the target compounds were introduced in Scheme 1, The compound 12 was synthesized from 2-amino-5-bromopyridin-3-ol (10) reacted with 2-methoxypyrimidine-5-carbaldehyde (11) …
Number of citations: 3 www.tandfonline.com
SP Keen, CJ Cowden, BC Bishop… - The Journal of …, 2005 - ACS Publications
… 2-Methoxypyrimidine-5-carbaldehyde (28). To a stirred slurry of O-methylisourea sulfate (30.4 g, 247 mmol) and vinamidinium salt 27 (90 g, 70 wt % pure, 248 mmol) in i PrOAc (475 mL…
Number of citations: 47 pubs.acs.org
RC Lavin, C Johnson, YM Ahn, KM Kremiller… - PLoS …, 2021 - journals.plos.org
… This route was adapted through the use of 2-methoxypyrimidine-5-carbaldehyde, pyrimidine-5-carbaldehyde, or 4-(ethylthio)benzaldehyde to prepare JSF-4271, JSF-4297, and JSF-…
Number of citations: 14 journals.plos.org
RC Lavin - 2023 - search.proquest.com
Tuberculosis disease, cause by Mycobacterium tuberculosis (Mtb), continues to be a global health threat and is the leading cause of death by a bacterial infection worldwide. …
Number of citations: 0 search.proquest.com
RO Dada - 2020 - era.library.ualberta.ca
Z-Alkenes are important functional moieties in biological molecules and serve as versatile units for chemical transformations in synthetic chemistry. Synthetic strategies to readily …
Number of citations: 0 era.library.ualberta.ca

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